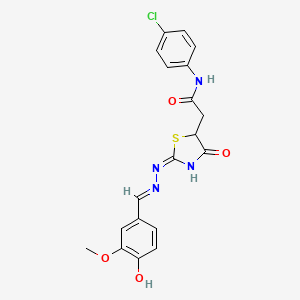
N-(4-chlorophenyl)-2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O4S and its molecular weight is 432.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by its complex structure, which includes a thiazolidine ring, a hydrazone linkage, and a chlorinated phenyl group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antioxidant research.
Structural Overview
The compound can be broken down into key structural components that contribute to its biological activity:
- Thiazolidine Ring : Known for its role in various pharmacological activities.
- Hydrazone Linkage : Often associated with enhanced biological interactions.
- Chlorinated Phenyl Group : Imparts unique electronic properties that may enhance activity against specific biological targets.
1. Anticancer Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various thiazolidinones on cancer cell lines, revealing promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 6.19 ± 0.50 |
| MCF-7 | 5.10 ± 0.40 | |
| Reference Drug (Doxorubicin) | HepG2 | 9.18 ± 0.60 |
| MCF-7 | 7.26 ± 0.30 |
These results suggest that this compound is more effective than conventional chemotherapeutics in inhibiting the growth of liver and breast cancer cells .
2. Antioxidant Activity
The antioxidant potential of thiazolidinones has been well-documented. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. In particular, studies have shown that modifications in the structure can significantly enhance antioxidant activity:
| Compound Modification | EC50 (mM) |
|---|---|
| Unmodified Thiazolidinone | 0.708 ± 0.074 |
| Hydroxy-substituted Variant | 0.565 ± 0.051 |
The hydroxy substitution at specific positions has been linked to improved inhibition of lipid peroxidation, indicating a robust antioxidant capacity .
Understanding the mechanism of action for this compound involves exploring its interactions with biological targets:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It reduces ROS levels, thereby protecting cells from oxidative damage.
- Targeting Specific Pathways : The compound may interact with signaling pathways involved in tumor growth and survival.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical and preclinical settings:
- Study on Glioblastoma : A derivative similar to this compound demonstrated potent antitumor activity against glioblastoma multiforme, showcasing a significant reduction in cell viability compared to untreated controls .
- Antioxidant Efficacy in Animal Models : In vivo studies indicated that administration of thiazolidinone derivatives led to decreased oxidative stress markers in animal models subjected to induced oxidative damage, suggesting therapeutic potential for diseases characterized by oxidative stress .
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c1-28-15-8-11(2-7-14(15)25)10-21-24-19-23-18(27)16(29-19)9-17(26)22-13-5-3-12(20)4-6-13/h2-8,10,16,25H,9H2,1H3,(H,22,26)(H,23,24,27)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKOESDFKLFCSL-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














